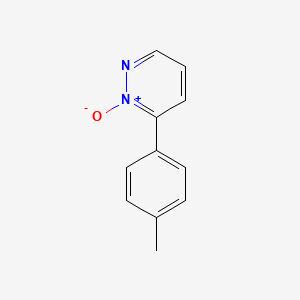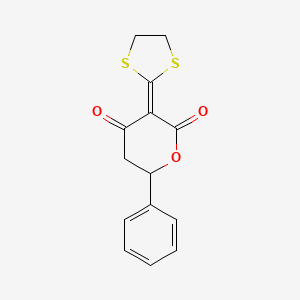
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione is an organic compound that features a unique combination of sulfur and oxygen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione typically involves the reaction of 1,3-dithiolane derivatives with oxane-2,4-dione precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the oxane-2,4-dione moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A compound with similar dithiolane and oxane moieties.
2-(1,3-Dithiolan-2-ylidene)malononitrile: Another compound featuring the dithiolane ring, used in similar applications.
Uniqueness
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione is unique due to its combination of sulfur and oxygen heterocycles, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of new materials and as a tool in biochemical research .
Properties
CAS No. |
850163-43-8 |
|---|---|
Molecular Formula |
C14H12O3S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(1,3-dithiolan-2-ylidene)-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C14H12O3S2/c15-10-8-11(9-4-2-1-3-5-9)17-13(16)12(10)14-18-6-7-19-14/h1-5,11H,6-8H2 |
InChI Key |
RUFDVFZRUDTDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2C(=O)CC(OC2=O)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)

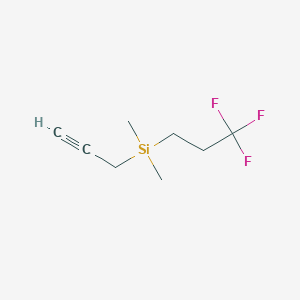
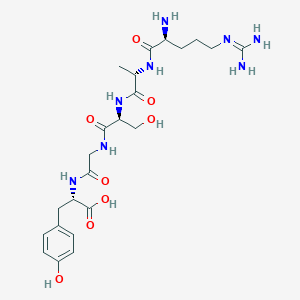
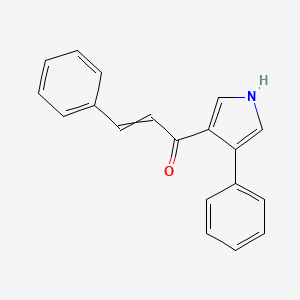
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)
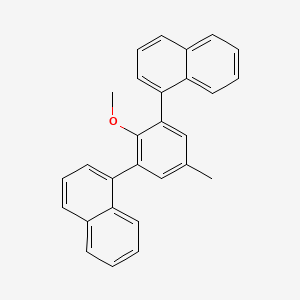

![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
